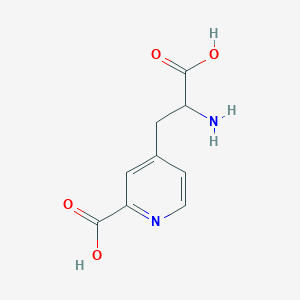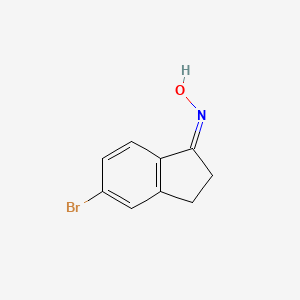
3-(4-(2-carboxy)-Pyridyl)-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4-(2-carboxy)-Pyridyl)-L-alanine” is a complex organic compound. It contains an alanine (an amino acid) moiety, a pyridine ring (a basic heterocyclic ring), and a carboxy group. Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring, the introduction of the carboxy group, and the attachment of the alanine moiety. A potential method could involve Suzuki–Miyaura coupling, a widely-used transition metal catalysed carbon–carbon bond forming reaction .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the alanine moiety, and the carboxy group. The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the pyridine ring, the alanine moiety, and the carboxy group. Carboxylic acids are known to undergo a variety of reactions, including nucleophilic acyl substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyridine ring, the alanine moiety, and the carboxy group. Carboxylic acids are generally weaker acids than mineral acids, but stronger acids than alcohols .
科学的研究の応用
1. Synthesis of Quinazoline and Quinazolinone Derivatives Quinazoline and quinazolinone derivatives are important six-membered heterocyclic compounds that possess a broad range of pharmacological activities . They exhibit antimicrobial, antimalarial, antioxidant, anti-inflammatory, anticonvulsant, antihypertensive, antidiabetic, and antitumor activities . The compound “3-(4-(2-carboxy)-Pyridyl)-L-alanine” could potentially be used in the synthesis of these derivatives.
Spectral Characterization
The compound can be used in the spectral characterization of quinazoline and quinazolinone derivatives. This involves the use of infrared, mass spectroscopy, 1 HNMR, and elemental analysis .
Dye Sensitized Solar Cells
Cyanine dyes, which have near-infrared absorption bands optimized for solar cell applications, can be synthesized using “3-(4-(2-carboxy)-Pyridyl)-L-alanine”. These dyes are used as sensitizers in dye-sensitized solar cells .
4. Synthesis of Phenylacetylene Containing 1,2,3-Triazole Group The compound can be used in the synthesis of phenylacetylene containing 1,2,3-triazole group. This involves a Huisgen-type [3 + 2]-cycloaddition reaction between 3-(4-azidophenyl) acrylic acid and ethyl propiolate .
Bromination and Debrominative Decarboxylation Reactions
“3-(4-(2-carboxy)-Pyridyl)-L-alanine” can be used in bromination and debrominative decarboxylation reactions. This involves the bromination of (E)-1-[4-(2-carboxy-vinyl)phenyl]-[1,2,3]triazole-4-carboxylic acid ethyl ester, followed by a debrominative decarboxylation reaction with Et3N in DMF under microwave .
将来の方向性
The future directions for research on this compound could include further exploration of its synthesis, investigation of its properties, and potential applications. For example, imidazole- and benzimidazole-containing drugs have been extensively used in the clinic to treat various types of diseases with high therapeutic potential .
特性
IUPAC Name |
4-(2-amino-2-carboxyethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-6(8(12)13)3-5-1-2-11-7(4-5)9(14)15/h1-2,4,6H,3,10H2,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFHLIQFEUPHHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CC(C(=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Amino-2-carboxyethyl)pyridine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





